molecular formula C18H20N2O4S2 B2512444 Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 268733-37-5

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2512444
CAS No.: 268733-37-5
M. Wt: 392.49
InChI Key: IFXPGFKTFZXOEJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core with multiple functional groups, including a methoxyphenyl carbonyl moiety and a carbamothioyl group. These structural characteristics suggest potential interactions with various biological targets, making it a subject of interest for further investigation.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 318.36 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound's structure allows for interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cell function and survival.
  • Oxidative Stress Modulation : By scavenging free radicals or modulating antioxidant pathways, the compound may help mitigate oxidative stress-related damage.

Antimicrobial Activity

A study conducted on thiophene derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines. For instance, a derivative structurally related to this compound was shown to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure HighlightsUnique Features
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylic acidContains a benzothiophene coreLacks methoxy substitution
2-(Chloroacetyl)amino derivativesFeatures chloroacetyl groupEnhanced reactivity due to halogen
Thienopyrimidine derivativesIncorporates pyrimidine ringPotentially different biological activity

This comparison illustrates how the specific functional groups and structural arrangement of this compound may influence its biological properties and synthetic applicability.

Future Research Directions

Further empirical studies are essential to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Potential areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To uncover the specific molecular targets and pathways influenced by the compound.
  • Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-5-24-17(22)14-10(2)11(3)26-16(14)20-18(25)19-15(21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPGFKTFZXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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